molecular formula C12H11BrClNOS2 B14690837 3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine CAS No. 23517-55-7

3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine

Cat. No.: B14690837
CAS No.: 23517-55-7
M. Wt: 364.7 g/mol
InChI Key: IKQPMUNSQCTZEF-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine is a synthetic organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a bromine and chlorine-substituted phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with propylrhodanine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

  • 4-Bromo-3-chlorophenylboronic acid
  • 4-Bromo-3-chlorophenylacetic acid
  • 4-Bromo-3-chlorophenylmethylamine

Comparison: Compared to these similar compounds, 3-(4-Bromo-3-chlorophenyl)-5-propylrhodanine exhibits unique properties due to the presence of the rhodanine moiety. This structural feature enhances its biological activity and makes it a valuable compound for various research applications. Additionally, the combination of bromine and chlorine substituents on the phenyl ring contributes to its distinct chemical reactivity and potential for further functionalization.

Properties

CAS No.

23517-55-7

Molecular Formula

C12H11BrClNOS2

Molecular Weight

364.7 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11BrClNOS2/c1-2-3-10-11(16)15(12(17)18-10)7-4-5-8(13)9(14)6-7/h4-6,10H,2-3H2,1H3

InChI Key

IKQPMUNSQCTZEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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